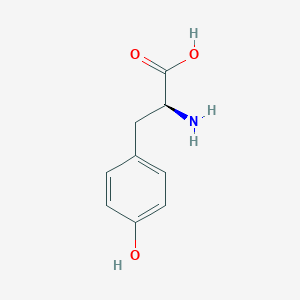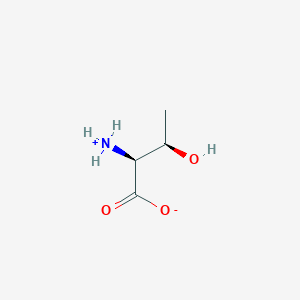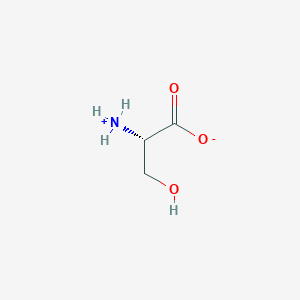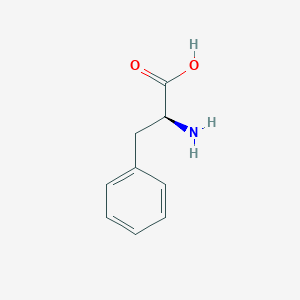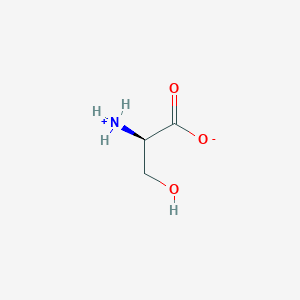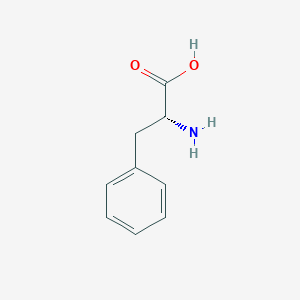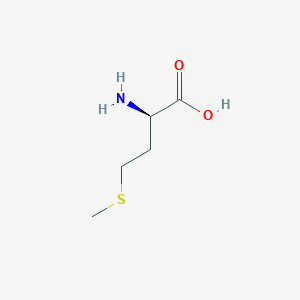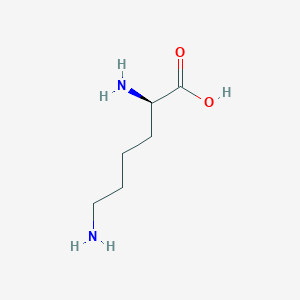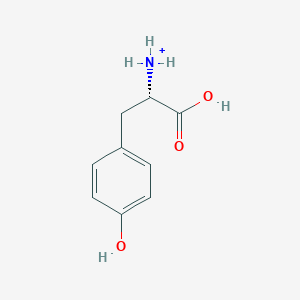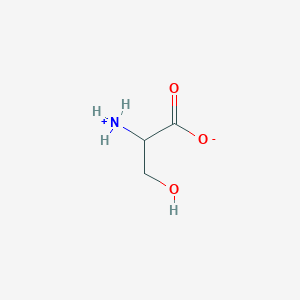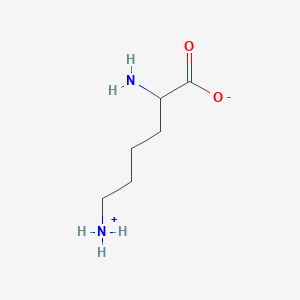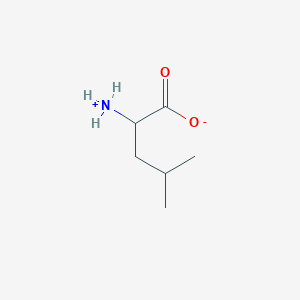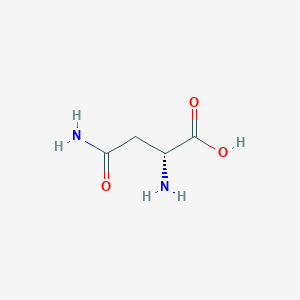
D-Asparagine
Vue d'ensemble
Description
La D-Asparagine est un acide aminé non essentiel qui joue un rôle crucial dans le contrôle métabolique des fonctions cellulaires, en particulier dans les tissus nerveux et cérébraux. Elle est biosynthétisée à partir de l'acide aspartique et de l'ammoniac par l'enzyme asparagine synthétase . Ce composé fait partie de la famille de l'asparagine et est impliqué dans divers processus biochimiques.
Mécanisme D'action
Target of Action
D-Asparagine, a non-essential amino acid, is involved in the metabolic control of cell functions in nerve and brain tissue . It primarily targets the asparagine synthetase (ASNS) , which catalyzes the synthesis of asparagine from aspartic acid and ammonia . It also interacts with other targets such as Sodium-coupled neutral amino acid transporters, Neutral amino acid transporter B(0), Asparagine–tRNA ligase, and Isoaspartyl peptidase/L-asparaginase .
Mode of Action
The mode of action of this compound is primarily through the action of asparagine synthase. This enzyme attaches ammonia to aspartic acid in an amidation reaction, leading to the formation of asparagine . Asparagine is also used as a structural component in many proteins .
Biochemical Pathways
Asparagine plays a crucial role in several biochemical pathways. It is produced in several organs and is widely used for the production of other nutrients such as glucose, proteins, lipids, and nucleotides . Asparagine is also involved in the metabolism of toxic ammonia in the body . Two enzymes are involved in asparagine metabolism: asparagine synthase (ASNS), which catalyses glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase (ASNase), which hydrolyses asparagine to aspartate .
Pharmacokinetics
It is known that the compound is biosynthesized from aspartic acid and ammonia by asparagine synthetase
Result of Action
The result of this compound’s action is the production of asparagine, which is critical for the production of the body’s proteins, enzymes, and muscle tissue . Asparagine is also claimed to balance nervous system function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the context of cancer cells, these cells must rely on the supply of exogenous asparagine, which is why asparagine is considered a semi-essential amino acid . Therefore, the availability of asparagine in the environment can significantly influence the action, efficacy, and stability of this compound .
Analyse Biochimique
Biochemical Properties
D-Asparagine participates in biochemical reactions catalyzed by the enzyme asparagine synthetase . The enzyme facilitates the ATP-dependent transfer of the amino group of glutamine to a molecule of aspartate to generate glutamate and this compound .
Cellular Effects
The concentration of this compound in plasma has been found to have robust, positive linear associations with serum creatinine and cystatin C . This suggests that this compound may play a role in kidney function and could potentially serve as a biomarker for renal function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with asparagine synthetase. This enzyme catalyzes the ATP-dependent transfer of the amino group of glutamine to aspartate, resulting in the formation of glutamate and this compound .
Temporal Effects in Laboratory Settings
Its role in biochemical reactions and potential as a biomarker for renal function suggest that it may have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathway catalyzed by asparagine synthetase . This enzyme, along with ATP, glutamine, and aspartate, plays a key role in the synthesis of this compound .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la D-asparagine peut être réalisée par une réaction en deux étapes. La première étape implique l'ouverture du cycle des hydantoïnes D,L-5-substituées pour obtenir des acides D-N-carbamyl aminés par l'hydrolase D-hydantoïne. La deuxième étape implique l'hydrolyse de ces intermédiaires pour produire de la this compound .
Méthodes de production industrielle : La production industrielle de la this compound utilise souvent la biocatalyse à l'aide de l'asparagine synthétase. Cette méthode est privilégiée en raison de sa simplicité, de ses faibles besoins en équipement, de son rendement de production élevé, de sa faible consommation d'énergie et de sa pollution minimale .
Analyse Des Réactions Chimiques
Types de réactions : La D-Asparagine subit diverses réactions chimiques, notamment la désamidation, l'isomérisation et la racémisation. Ces réactions peuvent modifier la structure et la fonction des protéines .
Réactifs et conditions courantes :
Désamidation : Cette réaction implique l'hydrolyse de la liaison amide de la chaîne latérale de l'asparagine pour former un acide carboxylique libre. Elle se produit généralement à température et pH physiologiques.
Isomérisation : Le squelette peptidique est transféré du groupe alpha-carboxyle de l'asparagine vers le groupe bêta- ou gamma-carboxyle de la chaîne latérale.
Racémisation : Cette réaction implique la conversion de la L-asparagine en this compound et vice-versa.
Produits principaux : Les principaux produits formés par ces réactions incluent l'aspartyl succinimide, les aspartyles L- et D-normaux et les peptides isoaspartyles .
4. Applications dans la recherche scientifique
La this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme précurseur dans la synthèse de divers composés.
Biologie : La this compound est impliquée dans le contrôle métabolique des fonctions cellulaires et est utilisée dans des études liées à la signalisation cellulaire et à la neurotransmission.
Médecine : Elle est utilisée dans la production de produits pharmaceutiques et comme agent thérapeutique dans le traitement de certaines maladies.
Industrie : La this compound est utilisée dans l'industrie alimentaire pour réduire la formation d'acrylamide pendant le processus de cuisson
5. Mécanisme d'action
La this compound exerce ses effets par son rôle dans le métabolisme de l'ammoniac toxique. L'enzyme asparagine synthétase attache l'ammoniac à l'acide aspartique dans une réaction d'amidation, formant de la this compound. Ce composé est également utilisé comme composant structurel dans de nombreuses protéines .
Composés similaires :
L-Asparagine : Structure similaire mais diffère par sa stéréochimie. La L-Asparagine est plus couramment trouvée dans la nature et est utilisée dans divers processus biologiques.
Acide aspartique : Un précurseur de l'asparagine, impliqué dans la synthèse des protéines et d'autres biomolécules importantes.
Glutamine : Un autre acide aminé qui partage des voies métaboliques similaires avec l'asparagine
Unicité de la this compound : La this compound est unique en raison de son rôle spécifique dans le contrôle métabolique des fonctions cellulaires dans les tissus nerveux et cérébraux. Sa capacité à subir diverses réactions chimiques, telles que la désamidation et la racémisation, la distingue également des autres composés similaires .
Applications De Recherche Scientifique
D-Asparagine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various compounds.
Biology: this compound is involved in the metabolic control of cell functions and is used in studies related to cell signaling and neurotransmission.
Medicine: It is used in the production of pharmaceuticals and as a therapeutic agent in the treatment of certain diseases.
Industry: this compound is used in the food industry to reduce acrylamide formation during the cooking process
Comparaison Avec Des Composés Similaires
L-Asparagine: Similar in structure but differs in its stereochemistry. L-Asparagine is more commonly found in nature and is used in various biological processes.
Aspartic Acid: A precursor to asparagine, involved in the synthesis of proteins and other important biomolecules.
Glutamine: Another amino acid that shares similar metabolic pathways with asparagine
Uniqueness of D-Asparagine: this compound is unique due to its specific role in the metabolic control of cell functions in nerve and brain tissue. Its ability to undergo various chemical reactions, such as deamidation and racemization, also sets it apart from other similar compounds .
Propriétés
IUPAC Name |
(2R)-2,4-diamino-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXYFEDJOCDNAF-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872479 | |
| Record name | D-Asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Asparagine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033780 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2058-58-4 | |
| Record name | D-Asparagine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2058-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Asparagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Asparagine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D(-)-asparagine monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASPARAGINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6QV1010K6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Asparagine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033780 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
234 - 235 °C | |
| Record name | D-Asparagine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033780 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


